4-Phenylamino-benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-anilinobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJDZWDNBFIGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433388 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36602-01-4 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylamino-benzonitrile chemical properties and structure

An In-depth Technical Guide to 4-Phenylamino-benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4-anilinobenzonitrile, is a diarylamine compound of significant interest to the scientific community, particularly those in drug discovery, materials science, and synthetic chemistry. Its structure, which merges a phenyl group and a cyano-substituted phenyl ring through a secondary amine linkage, provides a unique combination of electronic properties and reactive potential. The diarylamine motif is a cornerstone in many biologically active molecules, while the benzonitrile group serves as a versatile synthetic handle and a key pharmacophore.[1][2][3]

This technical guide offers a comprehensive overview of this compound, designed for researchers and development professionals. It delves into the molecule's fundamental chemical and physical properties, provides an in-depth look at its synthesis with mechanistic insights, explores its current and potential applications, and outlines essential safety protocols.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties begins with its structure and associated physical and spectroscopic data. These characteristics are foundational for predicting its behavior in chemical reactions and biological systems.

Structural Elucidation

This compound possesses the molecular formula C₁₃H₁₀N₂.[4][] The core structure consists of a central nitrogen atom bonded to a phenyl ring and a benzene ring that is para-substituted with a nitrile (-C≡N) group. This arrangement results in a non-planar, propeller-like conformation in its lowest energy state.

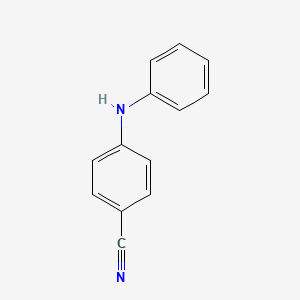

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. It is noteworthy that literature values for the melting point show some variance, which may be attributable to differences in crystalline form or purity.

| Property | Value | Source |

| IUPAC Name | 4-anilinobenzonitrile | [4][] |

| Synonyms | 4-Cyanodiphenylamine, N-Phenyl-4-cyanoaniline | [2] |

| CAS Number | 36602-01-4 | [4] |

| Molecular Formula | C₁₃H₁₀N₂ | [4][] |

| Molecular Weight | 194.23 g/mol | [4][] |

| Appearance | White solid / Crystalline substance | [2][6] |

| Melting Point | 97-98 °C | [6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. The key spectral data for this compound are provided below.

| Spectroscopy | Data (Solvent: CDCl₃) | Source |

| ¹H NMR (400 MHz) | δ (ppm) = 7.46 (d, J=8.4 Hz, 2H), 7.36 (t, J=8.0 Hz, 2H), 7.17 (d, J=8.0 Hz, 2H), 7.13 (t, J=7.2 Hz, 1H), 6.97 (d, J=8.4 Hz, 2H), 6.18 (bs, 1H, NH) | [6] |

| ¹³C NMR (100 MHz) | δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 | [6] |

| FT-IR | Expected Peaks (cm⁻¹): ~3380 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2220 (C≡N stretch), ~1600, 1500 (Aromatic C=C stretch), ~1170 (C-N stretch) | Inferred from[6] |

The ¹H NMR spectrum clearly shows distinct signals for the two different aromatic rings and the single amine proton. The ¹³C NMR confirms the presence of 9 unique carbon environments, consistent with the molecule's structure. The FT-IR spectrum is characterized by a sharp, medium-intensity nitrile stretch and a distinct N-H stretching vibration.

Part 2: Synthesis and Mechanistic Insights

The formation of the C-N bond is the critical step in the synthesis of this compound. Modern organometallic chemistry offers highly efficient methods for this transformation.

The Buchwald-Hartwig Amination: A Method of Choice

For the synthesis of diarylamines, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[7] It offers significant advantages over the classic Ullmann condensation, which typically requires high temperatures (>150 °C) and copper catalysts.[1] The Buchwald-Hartwig reaction proceeds under much milder conditions (often 25-120 °C), exhibits a broader substrate scope, and utilizes highly efficient palladium catalysts with bulky, electron-rich phosphine ligands.[1] This makes it more compatible with sensitive functional groups and generally results in higher yields.

Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the initial oxidative addition and the final reductive elimination steps, which are often rate-limiting.

Caption: The Pd(0)/Pd(II) Catalytic Cycle of the Buchwald-Hartwig Amination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 4-bromobenzonitrile) bond, forming a Pd(II) complex.

-

Amine Coordination: The amine (aniline) displaces the halide ligand from the palladium center.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired diarylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Reference Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative lab-scale synthesis. Causality: The use of an oven-dried Schlenk tube and an inert argon atmosphere is critical because the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, and the strong base (NaOtBu) is sensitive to moisture. Toluene is a common aprotic solvent that is suitable for the reaction temperature.

-

Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube. Seal the tube with a rubber septum.

-

Reagent Loading: In the tube, combine 4-bromobenzonitrile (1.0 mmol), a palladium source such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like Xantphos (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Amine, Base, and Solvent: Add aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

-

Part 3: Applications in Drug Discovery and Materials Science

The structural features of this compound make it a valuable building block for creating functional molecules.

Role as a Core Scaffold in Medicinal Chemistry

The benzonitrile motif is considered a "privileged scaffold" in drug development.[3] The nitrile group is metabolically robust and can function as a bioisosteric replacement for other groups, like a ketone, or act as a hydrogen bond acceptor to engage with biological targets.[3][8] Aryl nitriles are found in over 30 approved pharmaceutical agents, highlighting their biocompatibility and utility.[8] The diarylamine core provides a three-dimensional framework that is ideal for orienting substituents to interact with enzyme active sites or receptors.

Precursor to Bioactive Heterocycles and Kinase Inhibitors

While this compound itself is a simple intermediate, its framework is highly relevant to the synthesis of more complex bioactive compounds. For instance, the related scaffold, 3-amino-4-(phenylamino)benzonitrile, is a key precursor for synthesizing quinazoline-based kinase inhibitors.[9] The vicinal amino groups in that molecule allow for cyclization reactions to build the heterocyclic core, while the phenylamino moiety often binds to the hinge region of the kinase ATP-binding site.[9] This demonstrates the potential of the anilino-benzonitrile scaffold in constructing targeted therapies, particularly in oncology.

Relevance in Agrochemicals and HIV Therapeutics

The broader class of aminobenzonitriles serves as crucial intermediates in both agrochemical and pharmaceutical synthesis.[10] For example, 4-aminobenzonitrile derivatives are used to create novel benzimidazole fungicides.[10] Furthermore, a closely related structure, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, is a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[11] This underscores the value of the 4-aminobenzonitrile core in constructing molecules with potent and specific biological activity.

Part 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

(Source:[4])

Recommended Handling Procedures:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its structure combines the valuable diarylamine core with the functional benzonitrile motif, making it an attractive starting point for the development of complex molecules. The robust and efficient Buchwald-Hartwig amination provides a reliable route for its synthesis. With clear applications of its structural class in the development of pharmaceuticals, from kinase inhibitors to antiviral agents, this compound represents a compound of significant potential for researchers and scientists dedicated to advancing chemical and biomedical sciences.

References

- Leriche, M., et al. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Organic Letters, 5(10), 1749-1752.

- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. BenchChem Technical Guides.

- ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. ResearchGate.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a C-N cross coupling reaction. The Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4-[(Phenylamino)methyl]benzonitrile. PubChem Compound Database.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. . Available at:

- CymitQuimica. (n.d.). Benzonitrile,4-(phenylamino)-. CymitQuimica Online Catalog.

- ResearchGate. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Request PDF.

- Guidechem. (n.d.). What is 4-Aminobenzonitrile and its Applications?. Guidechem FAQ.

- BenchChem. (n.d.). The Pivotal Role of 4-Aminobenzonitrile in the Advancement of Modern Agrochemicals. BenchChem Application Note.

- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US Patent US20100210845A1.

- BOC Sciences. (n.d.). 4-(phenylamino)-benzonitrile. BOC Sciences Catalog.

- International Journal of Chemical Studies. (2023). Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. International Journal of Chemical Studies.

- Patsnap. (n.d.). Preparation method of aminobenzonitrile. Eureka | Patsnap.

- BenchChem. (2025). Application Notes and Protocols: 3-Amino-4-(phenylamino)benzonitrile in Medicinal Chemistry. BenchChem Technical Support.

- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. BenchChem Technical Support.

- National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed Central.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- ResearchGate. (2010). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 36602-01-4: Benzonitrile,4-(phenylamino)- | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C13H10N2 | CID 9964342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Phenylamino-benzonitrile

Introduction

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine, is a key organic intermediate in the synthesis of pharmaceuticals, dyes, and complex molecular architectures. Its structure, featuring a nitrile group and a secondary amine bridging two phenyl rings, imparts unique electronic and chemical properties. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a comprehensive and validated structural profile.

The molecular structure for reference is:

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For a molecule like this compound, which is thermally stable and has a relatively low molecular weight, Electron Ionization (EI) is the method of choice. EI is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that offer valuable structural clues.[1][2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

-

Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC). The solvent is removed under vacuum.

-

Ionization : The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).[4]

-

Fragmentation : The excess energy transferred during ionization causes the unstable molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[5]

-

Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Summary & Interpretation

The expected mass spectrum of this compound would confirm its molecular identity through the molecular ion and key fragment ions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [6] |

| Molecular Weight | 194.23 g/mol | [6] |

| Exact Mass | 194.0844 Da | [6] |

| Key Ions (m/z) | 194 (M⁺•), 193 ([M-H]⁺), 167, 117, 90, 77 | Predicted |

-

Molecular Ion (M⁺•) at m/z 194 : The presence of a peak at m/z 194 directly corresponds to the exact mass of the molecule, confirming its elemental formula of C₁₃H₁₀N₂. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.[7]

-

[M-H]⁺ Ion at m/z 193 : A very common fragmentation for diphenylamine structures is the loss of a hydrogen atom, often from the amine nitrogen, to form a stable, delocalized cation. This is frequently the base peak in related compounds.

-

Fragment at m/z 167 : This peak likely arises from the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the [M-H]⁺ ion, a characteristic fragmentation for aromatic nitriles.

-

Fragment at m/z 77 : This prominent peak corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the C-N bond. Its presence is a strong indicator of a phenyl substituent.

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is preferred for its simplicity and minimal sample preparation.

-

Background Scan : A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.[8]

-

Sample Application : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application : A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition : The sample is scanned with infrared light over a typical range of 4000–600 cm⁻¹. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[9]

Data Summary & Interpretation

The IR spectrum of this compound will display characteristic absorption bands confirming its key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Source |

| ~3350 - 3310 | N-H Stretch | Secondary Amine | Weak-Medium | [10][11] |

| ~3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium | [10] |

| ~2240 - 2220 | C≡N Stretch (Nitrile) | Aromatic Nitrile | Strong, Sharp | [12] |

| ~1600 & ~1500 | C=C Ring Stretch | Aromatic Ring | Medium-Strong | [10] |

| ~1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | [11] |

| ~900 - 675 | Aromatic C-H Bend (oop) | Substituted Aromatics | Strong | [10] |

-

N-H Stretch (~3330 cm⁻¹) : The presence of a single, relatively weak peak in this region is the hallmark of a secondary amine (R₂NH).[11] This clearly distinguishes it from a primary amine, which would show two peaks.

-

C≡N Stretch (~2230 cm⁻¹) : A very strong and sharp absorption band in this region is definitive proof of the nitrile functional group. Its position, slightly lower than that for aliphatic nitriles, is due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[12]

-

Aromatic C-H and C=C Stretches : Multiple peaks just above 3000 cm⁻¹ (C-H stretch) and at ~1600 and ~1500 cm⁻¹ (C=C ring stretches) confirm the presence of the aromatic rings.[10]

-

C-N Stretch (~1280 cm⁻¹) : A strong band in this region is characteristic of the stretching vibration of the carbon-nitrogen bond in an aromatic amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solvating power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Referencing : Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for chemical shift referencing.[13]

-

Instrument Setup : The sample is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.[14]

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.

Data Summary: ¹H NMR

-

Spectrometer : 400 MHz

-

Solvent : CDCl₃

-

Reference : TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.46 | Doublet (d) | 8.4 | 2H | H-c |

| 7.36 | Triplet (t) | 8.0 | 2H | H-g |

| 7.17 | Doublet (d) | 8.0 | 2H | H-f |

| 7.13 | Triplet (t) | 7.2 | 1H | H-h |

| 6.97 | Doublet (d) | 8.4 | 2H | H-b |

| 6.18 | Broad Singlet (bs) | - | 1H | N-H |

| (Data sourced from The Royal Society of Chemistry[15]) |

Data Summary: ¹³C NMR

-

Spectrometer : 100 MHz

-

Solvent : CDCl₃

-

Reference : CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| 147.9 | C-d |

| 139.9 | C-e |

| 133.7 | C-c |

| 129.6 | C-g |

| 123.9 | C-h |

| 121.1 | C-f |

| 119.9 | C-a (Nitrile C≡N) |

| 114.8 | C-b |

| 101.3 | C-a (Ipso-CN) |

| (Data sourced from The Royal Society of Chemistry[15]) |

graph "NMR_Assignments" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#202124"];// Atom Definitions with labels C_d [label="C-d", pos="0,-2.8!"]; C_c1 [label="C-c", pos="-1.2,-2.1!"]; C_b1 [label="C-b", pos="-1.2,-0.7!"]; C_a_ipso [label="C-a", pos="0,0!"]; C_b2 [label="C-b", pos="1.2,-0.7!"]; C_c2 [label="C-c", pos="1.2,-2.1!"]; H_c1 [label="H-c", pos="-2.2,-2.4!"]; H_b1 [label="H-b", pos="-2.2,-0.4!"]; H_b2 [label="H-b", pos="2.2,-0.4!"]; H_c2 [label="H-c", pos="2.2,-2.4!"]; N_amine [label="N", pos="0,1.4!"]; H_amine [label="H", pos="-0.7,1.9!"]; C_e [label="C-e", pos="0,2.6!"]; C_f1 [label="C-f", pos="-1.2,3.3!"]; C_g1 [label="C-g", pos="-1.2,4.7!"]; C_h [label="C-h", pos="0,5.4!"]; C_g2 [label="C-g", pos="1.2,4.7!"]; C_f2 [label="C-f", pos="1.2,3.3!"]; H_f1 [label="H-f", pos="-2.2,3.0!"]; H_g1 [label="H-g", pos="-2.2,5.0!"]; H_h [label="H-h", pos="0,6.4!"]; H_g2 [label="H-g", pos="2.2,5.0!"]; H_f2 [label="H-f", pos="2.2,3.0!"]; C_nitrile_ipso [label="C-a (Ipso-CN)", pos="0,-4.2!"]; N_nitrile [label="N", pos="0,-5.4!"]; C_nitrile_CN [label="C-a (C≡N)", pos="0,-4.2!"]; // For labeling purposes// Bonds C_a_ipso -- C_b1; C_a_ipso -- C_b2; C_b1 -- C_c1; C_b2 -- C_c2; C_c1 -- C_d; C_c2 -- C_d; C_a_ipso -- N_amine; N_amine -- H_amine; N_amine -- C_e; C_e -- C_f1; C_e -- C_f2; C_f1 -- C_g1; C_f2 -- C_g2; C_g1 -- C_h; C_g2 -- C_h; C_d -- C_nitrile_ipso; C_nitrile_ipso -- N_nitrile [style=triple]; // H-bonds C_c1 -- H_c1; C_b1 -- H_b1; C_b2 -- H_b2; C_c2 -- H_c2; C_f1 -- H_f1; C_g1 -- H_g1; C_h -- H_h; C_g2 -- H_g2; C_f2 -- H_f2;

}

Caption: Proton and Carbon numbering for NMR assignments.

In-depth Interpretation

-

¹H NMR :

-

The aromatic region (6.9-7.5 ppm) shows signals integrating to 9 protons, consistent with the nine aromatic protons on the two phenyl rings.

-

The signal at 6.18 ppm is a broad singlet, characteristic of an N-H proton, which often undergoes exchange and does not couple with adjacent protons.

-

The signals at 7.46 ppm (H-c) and 6.97 ppm (H-b) are doublets, each integrating to 2H. This pattern is classic for a 1,4-disubstituted (para) benzene ring. H-c is deshielded (further downfield) due to the strong electron-withdrawing effect of the adjacent nitrile group. H-b is shielded (further upfield) by the electron-donating effect of the amine nitrogen.

-

The signals for the monosubstituted ring (H-f, H-g, H-h) appear as two triplets and a doublet, integrating to 2H, 2H, and 1H respectively. The H-f doublet at 7.17 ppm corresponds to the ortho protons, H-g triplet at 7.36 ppm to the meta protons, and the H-h triplet at 7.13 ppm to the para proton.

-

-

¹³C NMR :

-

The spectrum shows 9 distinct signals, indicating some symmetry in the molecule, as there are 13 carbon atoms in total.

-

The signal at 119.9 ppm is assigned to the nitrile carbon (C≡N). The quaternary carbon to which the nitrile is attached (C-a, ipso) is found at 101.3 ppm, significantly shielded.

-

The most downfield signals at 147.9 ppm (C-d) and 139.9 ppm (C-e) are assigned to the quaternary carbons directly bonded to the nitrogen atom. They are deshielded due to the electronegativity of nitrogen.

-

The remaining signals correspond to the protonated aromatic carbons, with their chemical shifts influenced by the electronic effects of the amine and nitrile substituents.

-

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unequivocal characterization of this compound. MS confirms the molecular formula and weight. IR spectroscopy validates the presence of the key N-H, C≡N, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular skeleton, confirming the connectivity and substitution patterns of the aromatic rings. This self-validating system of analysis ensures the structural integrity and identity of the compound, a critical requirement for its use in research and development.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C13H10N2 | CID 9964342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. epa.gov [epa.gov]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. rsc.org [rsc.org]

Introduction: Identifying a Key Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-Phenylamino-benzonitrile

This compound, also known by its IUPAC name 4-anilinobenzonitrile , is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realm of drug development.[1][2] Its structure, which features a diarylamine core with a strategically placed nitrile group, serves as a versatile and privileged scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role as a precursor in the development of targeted therapeutics, primarily kinase inhibitors for oncological applications.[3][4]

The core value of 4-anilinobenzonitrile lies in its dual functionality. The secondary amine provides a vector for substitution and acts as a key hydrogen bond donor/acceptor, while the nitrile group is not only a potent hydrogen bond acceptor but can also be chemically transformed into other functional groups, such as amines or carboxylic acids, or participate in cyclization reactions.[2][5] This inherent reactivity makes it an essential building block for constructing molecules designed to interact with specific biological targets.[5]

| Identifier | Value | Source |

| IUPAC Name | 4-anilinobenzonitrile | PubChem[1] |

| CAS Number | 36602-01-4 | PubChem[1] |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem[1][] |

| Synonyms | 4-(Phenylamino)benzonitrile, 4-Cyanodiphenylamine, N-Phenyl-4-cyanoaniline | PubChem, CymitQuimica[1][2] |

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-anilinobenzonitrile dictate its handling, reactivity, and pharmacokinetic potential when incorporated into larger molecules. It typically presents as a stable, white crystalline solid.[7]

Table 1: Physicochemical Properties of 4-Anilinobenzonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Melting Point | 97-98 °C | The Royal Society of Chemistry[7] |

| Topological Polar Surface Area | 35.8 Ų | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure of 4-anilinobenzonitrile. The following data has been reported in deuterated chloroform (CDCl₃):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3.[7]

Synthesis: Forging the Core Scaffold

The primary route for synthesizing 4-anilinobenzonitrile is through a transition metal-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a frequently employed method, involving the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

This reaction is highly valued for its functional group tolerance and efficiency. The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high yields and preventing side reactions. The base is required to deprotonate the amine, forming the active nucleophile, and to neutralize the hydrogen halide byproduct.

Caption: General workflow for the synthesis of 4-Anilinobenzonitrile.

Experimental Protocol: Synthesis via C-N Cross-Coupling

The following protocol is a representative example for the synthesis of 4-anilinobenzonitrile.

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Addition of Reagents: Add aniline (1.1-1.2 eq) and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-anilinobenzonitrile.[7]

Application in Drug Development: A Gateway to Kinase Inhibitors

The true significance of the 4-anilinobenzonitrile scaffold is realized in its application as a key intermediate for synthesizing potent kinase inhibitors.[3] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The anilino-benzonitrile backbone is a well-established pharmacophore that can effectively bind to the ATP-binding site of numerous kinases.[3]

Derivatives such as 4-phenylamino-3-quinolinecarbonitriles and 3-amino-4-(phenylamino)benzonitrile are precursors to drugs that target kinases like Src and the Epidermal Growth Factor Receptor (EGFR).[3][8]

Table 2: Biological Activity of Representative Kinase Inhibitors Derived from Anilino-nitrile Scaffolds

| Compound | Target Kinase | IC₅₀ (nM) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 1a¹ | Src | 30 | Oncology | PubMed[8] |

| Compound 31a² | Src | 1.2 | Oncology | PubMed[8] |

| Bosutinib³ | Src/Abl | 1.2 | Oncology | BenchChem[3] |

¹ 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile ² 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile ³ A marketed drug with a related 4-anilino-quinoline core structure.

Mechanism of Action: Inhibition of Src Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that, when overactive, contribute to cancer cell proliferation, survival, and metastasis.[3] Inhibitors derived from the 4-anilinobenzonitrile scaffold are designed to compete with ATP for the binding pocket in the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

Caption: Simplified pathway showing inhibition of Src Kinase by a derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-anilinobenzonitrile is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

4-Anilinobenzonitrile is more than a simple organic molecule; it is a foundational element in the design and synthesis of targeted therapies. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable platform for developing sophisticated kinase inhibitors and other potential therapeutic agents. As our understanding of cell signaling pathways deepens, the strategic value of scaffolds like 4-anilinobenzonitrile will continue to grow, enabling the creation of next-generation drugs with enhanced potency and selectivity for a variety of diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964342, this compound. Available from: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11148468, 4-[(Phenylamino)methyl]benzonitrile. Available from: [Link]

-

Pharmaffiliates (n.d.). CAS No : 968-86-5 | Product Name : 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile. Available from: [Link]

- Google Patents (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link]

Sources

- 1. This compound | C13H10N2 | CID 9964342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36602-01-4: Benzonitrile,4-(phenylamino)- | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenylamino-benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile, is a diarylamine compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining a nitrile group with a phenylamino moiety, serves as a privileged scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its role in modern drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Diarylamine Scaffold

Diarylamines are a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is prevalent in a wide array of pharmaceuticals and biologically active compounds.[1] The specific arrangement of the two aromatic rings imparts a defined three-dimensional geometry that can facilitate precise interactions with biological targets. In the case of this compound, the presence of the electron-withdrawing nitrile group further modulates the electronic properties of the scaffold, influencing its reactivity and potential as a pharmacophore.[2] This guide will delve into the core characteristics of this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a solid at room temperature.[3]

Core Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [4][5] |

| Molecular Weight | 194.23 g/mol | [4][5] |

| CAS Number | 36602-01-4 | [3][4] |

| IUPAC Name | 4-anilinobenzonitrile | [4] |

| Synonyms | (4-Cyanophenyl)phenylamine, 4-Cyanodiphenylamine | [3] |

| Appearance | Solid/crystalline substance | [3] |

| Melting Point | 97-98 °C | [6] |

Note on a related compound: It is important to distinguish this compound (C₁₃H₁₀N₂) from 4-[(phenylamino)methyl]benzonitrile (C₁₄H₁₂N₂). The latter contains a methylene (-CH₂-) bridge between the phenylamino group and the benzonitrile ring, resulting in a different molecular weight (208.26 g/mol ) and distinct chemical properties.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings. A broad singlet for the N-H proton.[6] |

| ¹³C NMR | Resonances for the aromatic carbons and the nitrile carbon.[6] |

| FT-IR | Characteristic absorption bands for N-H stretching, C≡N (nitrile) stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of this compound

The formation of the C-N bond in diarylamines is a cornerstone of synthetic organic chemistry. While classical methods exist, modern cross-coupling reactions have become the preferred approach for their efficiency and substrate scope.

The Buchwald-Hartwig Amination: A Modern Approach

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds.[8] This reaction allows for the coupling of an amine with an aryl halide, providing a direct route to diarylamines like this compound.[9] The reaction's success is highly dependent on the choice of palladium catalyst, ligand, and base.[10]

Diagram 1: Buchwald-Hartwig Amination Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Bromobenzonitrile

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus and magnetic stirring

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (1-2 mol%), and XPhos (2-4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.4 eq) followed by anhydrous toluene.

-

Aniline Addition: Add aniline (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality Behind Choices:

-

Palladium Catalyst & Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination.[10]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the active nucleophile in the catalytic cycle.

-

Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere prevents its oxidation and deactivation.

Applications in Drug Discovery

The this compound scaffold is a key component in the design of various therapeutic agents, most notably as inhibitors of protein kinases.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[11] The 4-anilino moiety can effectively occupy the ATP-binding site of many kinases, making it a valuable starting point for inhibitor design.[12]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 4-anilinoquinazolines and related heterocycles are well-established as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[13][14] These inhibitors compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[15]

Diagram 2: EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway.

The nitrile group in this compound and its derivatives is often a key interaction point within the kinase active site, potentially forming hydrogen bonds or other non-covalent interactions that enhance binding affinity.[16]

Other Therapeutic Areas

Beyond oncology, derivatives of this scaffold have been explored for other therapeutic applications, including:

-

Antimicrobial agents: Some studies have shown that derivatives of 4-anilino structures can exhibit antibacterial and antifungal activity.[17][18]

-

Anti-inflammatory agents: The 4-phenylaminoquinazoline scaffold has been investigated for its potential to inhibit inflammatory pathways, such as the NF-κB signaling cascade.[19]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazards: It is considered harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of considerable importance, bridging the fields of synthetic chemistry and drug discovery. Its straightforward synthesis via modern cross-coupling methods like the Buchwald-Hartwig amination, combined with its proven utility as a scaffold for potent kinase inhibitors, ensures its continued relevance in the development of novel therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering valuable insights for researchers dedicated to advancing medicinal chemistry and targeted drug design.

References

-

PubChem. (n.d.). 4-[(Phenylamino)methyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Holden, C. M., & Greaney, M. F. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 24(3), 743-747.

- Silvestri, R. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 57(15), 6245-6274.

-

NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2394-2401.

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Molecules. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Asian Journal of Chemistry. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from [Link]

- Smaill, J. B., et al. (1999). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(10), 1803-1815.

-

Molecules. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616.

-

Journal of Applied Pharmaceutical Science. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

Bioorganic Chemistry. (2022). From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 4. ro.bloomtechz.com [ro.bloomtechz.com]

- 5. nbinno.com [nbinno.com]

- 6. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. japsonline.com [japsonline.com]

- 18. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Phenylamino-benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 4-Phenylamino-benzonitrile (also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework and detailed, field-proven experimental protocols to determine these critical parameters. By synthesizing information on related chemical structures and adhering to established analytical principles, this guide serves as a self-validating system for generating reliable solubility profiles and understanding the degradation pathways of this compound, thereby facilitating its effective use in research and development.

Introduction: The Pivotal Role of Physicochemical Properties

This compound is a bifunctional molecule featuring a diphenylamine backbone and a nitrile group.[3] This unique structure makes it a valuable building block in medicinal chemistry and materials science. The phenylamino moiety is a common pharmacophore, while the nitrile group offers a versatile handle for a variety of chemical transformations.[1]

The successful application of this compound in any synthetic or formulation workflow is critically dependent on two of its fundamental physicochemical properties: solubility and stability.

-

Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation vehicles. A thorough understanding of its solubility profile across a range of common solvents is essential for process optimization, ensuring reaction efficiency, and achieving desired product purity.

-

Stability determines the compound's shelf-life, appropriate storage conditions, and potential degradation pathways.[4] Knowledge of its stability under various stress conditions—such as exposure to heat, light, and different pH environments—is crucial for developing robust analytical methods, ensuring the integrity of the molecule, and identifying potential impurities that may arise during manufacturing or storage.[5]

This guide is structured to provide both a theoretical understanding of the factors governing the solubility and stability of this compound and practical, step-by-step protocols for their experimental determination.

Solubility Profile of this compound

Theoretical Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6]

-

Polar Solvents: The polarity of this compound is moderate. The nitrile group can participate in dipole-dipole interactions and potentially weak hydrogen bonding. Therefore, it is expected to have some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and lower to moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in water is expected to be low due to the large hydrophobic surface area of the two phenyl rings.

-

Non-Polar Solvents: The significant non-polar character imparted by the phenyl rings suggests good solubility in non-polar aromatic solvents (e.g., toluene) and moderate solubility in aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Temperature is another critical factor, with the solubility of most solid organic compounds in liquid solvents increasing with temperature.[7]

Quantitative Solubility Data

As precise, multi-solvent quantitative data is not widely published, the following table is presented as a template for researchers to populate using the experimental protocols detailed in Section 3. This systematic approach ensures the generation of comparable and reliable data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 25 | Data to be determined | |

| Ethanol | 25 | Data to be determined | ||

| Isopropanol | 25 | Data to be determined | ||

| Water | 25 | Data to be determined | ||

| Polar Aprotic | Acetone | 25 | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | ||

| Ethyl Acetate | 25 | Data to be determined | ||

| Dimethylformamide (DMF) | 25 | Data to be determined | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | ||

| Non-Polar | Toluene | 25 | Data to be determined | |

| Hexane | 25 | Data to be determined | ||

| Dichloromethane (DCM) | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocols provide a robust framework for both qualitative and quantitative solubility assessment.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Quantitative Protocol (Isothermal Shake-Flask Method)

This method is a gold standard for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatic orbital shaker or rotator

-

Screw-cap vials (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a screw-cap vial. An amount that ensures undissolved solid remains after equilibration is key.

-

Pipette a known volume (e.g., 2 mL) of the selected solvent into the vial.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is generally adequate.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Develop and validate a stability-indicating HPLC method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) is a good starting point.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) of >0.999 is desirable.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in mg/mL or mol/L.

-

Stability Profile of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Understanding these degradation pathways is essential for ensuring its quality and for the development of stability-indicating analytical methods.[8]

Theoretical Considerations and Potential Degradation Pathways

The chemical structure of this compound contains two key functional groups that are susceptible to degradation: the nitrile group and the secondary amine bridge.

-

Hydrolytic Degradation: The nitrile group can undergo hydrolysis under both acidic and basic conditions.[7] This typically proceeds in two steps: first to the corresponding amide (4-phenylamino-benzamide), and then further to the carboxylic acid (4-phenylamino-benzoic acid).[7] The rate of hydrolysis is pH-dependent.

-

Oxidative Degradation: The secondary amine of the diphenylamine structure is susceptible to oxidation.[9] This can lead to the formation of colored impurities and potentially more complex products. The use of oxidizing agents like hydrogen peroxide in forced degradation studies can help to identify these potential degradants.

-

Photodegradation: Aromatic amines and nitriles can be sensitive to light, particularly UV radiation.[10] Exposure to light can provide the energy to initiate degradation reactions, leading to discoloration and the formation of photoproducts. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess this liability.[11]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur.[12] Thermogravimetric analysis (TGA) can be used to determine the onset of thermal decomposition. Forced degradation studies at elevated temperatures will help identify thermally induced degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is used to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[4][13]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Hydrolysis of the nitrile group to an amide and then a carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | Hydrolysis of the nitrile group to an amide and then a carboxylate salt. |

| Oxidation | 3% H₂O₂ | 24 hours at ambient temp. | Oxidation of the secondary amine. |

| Thermal | Solid & Solution | Up to 7 days at 80°C | Thermally induced decomposition. |

| Photostability | Solid & Solution | ICH Q1B exposure levels | Photolytic degradation, formation of colored impurities. |

Experimental Protocol for Stability Assessment

The following protocol outlines a systematic approach to conducting forced degradation studies.

Workflow for Forced Degradation and Stability Assessment

Caption: Workflow for stability assessment via forced degradation studies.

Step-by-Step Forced Degradation Protocol

Materials and Equipment:

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter

-

Heating oven, photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize aliquots as with the acid hydrolysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction and withdraw aliquots at appropriate times.

-

Thermal Degradation: Expose both the solid compound and the stock solution to dry heat (e.g., 80°C) in an oven. Analyze at set time points.

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the pre-validated stability-indicating HPLC method.

-

The use of a photodiode array (PDA) detector is recommended to assess peak purity and to determine if new chromophores are formed.

-

An in-line mass spectrometer (LC-MS) is invaluable for obtaining mass information on the degradation products, which aids in their identification.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Propose a degradation pathway based on the identified products.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While a lack of extensive published quantitative data necessitates a hands-on experimental approach, the detailed protocols and theoretical considerations presented herein empower researchers to generate the high-quality, reliable data required for their specific applications. A systematic evaluation of solubility in a range of common solvents, coupled with a thorough investigation of stability through forced degradation studies, will ensure the effective and robust use of this important chemical intermediate in the development of new pharmaceuticals and advanced materials.

References

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

MedCrave. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

- IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific & Engineering Research.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. Retrieved from [Link]

- MDPI. (2021). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.

- Seoud, O. A., & Siviero, F. (2006). Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity. Journal of Physical Organic Chemistry.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid.

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

- Janetzky, E. F. J., & Verkade, P. E. (n.d.). On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. Recueil des Travaux Chimiques des Pays-Bas.

- Hojo, M., et al. (2014). Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents. Journal of Molecular Liquids.

- Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.

- MDPI. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. MDPI.

- Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. jocpr.com [jocpr.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. longdom.org [longdom.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijsdr.org [ijsdr.org]

- 9. mdpi.com [mdpi.com]

- 10. pharmtech.com [pharmtech.com]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The 4-Phenylamino-benzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 4-phenylamino-benzonitrile core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. Its inherent structural and electronic properties, including a metabolically robust nature and the versatile reactivity of the nitrile group, have established it as a cornerstone for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, structure-activity relationships (SAR), and future potential of this compound derivatives. We will delve into its most prominent role in the design of kinase inhibitors for oncology, while also exploring its emerging potential in treating inflammatory disorders and neurodegenerative diseases. This document is intended to serve as a resource for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery efforts based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, identifying molecular starting points that are both synthetically tractable and biologically relevant is a paramount challenge. Privileged scaffolds are chemical structures that appear recurrently in active compounds against different biological targets. The this compound motif has earned this status due to its remarkable adaptability. The anilino-benzonitrile backbone serves as a rigid yet customizable platform, allowing for precise orientation of substituents to engage with various protein binding sites.[2] The nitrile moiety, often functioning as a hydrogen bond acceptor or a bioisostere for a ketone, is a key modulator of physicochemical properties and can serve as a handle for further chemical elaboration.[1][2] This guide aims to deconstruct the success of this scaffold, providing a deep dive into its applications and the underlying chemical principles that make it a powerful tool in the medicinal chemist's arsenal.

Synthetic Versatility: Building the Chemical Toolbox

The utility of the this compound scaffold is underpinned by its accessible and versatile synthesis. The core is typically constructed via standard C-N cross-coupling reactions. However, its true power lies in its role as an intermediate for creating more complex heterocyclic systems. For instance, the vicinal amino groups in derivatives like 3-amino-4-(phenylamino)benzonitrile are perfectly positioned for cyclization reactions to form potent quinoline and quinazoline-based kinase inhibitors.[2] This synthetic accessibility allows for the rapid generation of compound libraries for screening and optimization.

Caption: Synthetic workflow for derivatizing the core scaffold.

Core Application I: Kinase Inhibition in Oncology

The most significant application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[3] The dysregulation of protein kinases is a common driver of cancer cell proliferation, survival, and metastasis, making them high-value therapeutic targets.[4]

Mechanism of Action

The anilino-benzonitrile pharmacophore is exceptionally well-suited to target the ATP-binding site of many protein kinases. The phenylamino moiety often forms crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's activity. The benzonitrile portion typically extends into the hydrophobic pocket of the active site, where it can be modified to enhance potency and selectivity.[2]

Key Kinase Targets

Derivatives of this scaffold have demonstrated potent activity against several clinically relevant kinases:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently overactive in solid tumors, promoting processes like cell invasion and metastasis.[2] Optimization of 4-phenylamino-3-quinolinecarbonitriles has led to the discovery of highly potent Src inhibitors with IC50 values in the low nanomolar range.[5]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, EGFR is a well-established drug target.[2] The 4-(phenylamino)quinazoline and related pyridopyrimidine classes, built from benzonitrile precursors, have been developed as both reversible and irreversible inhibitors of EGFR.[6]

Caption: Inhibition of the EGFR signaling cascade.

Data Summary: Potency of Src Kinase Inhibitors

The following table summarizes the in vitro activity of representative 4-phenylamino-3-quinolinecarbonitrile derivatives against Src kinase, demonstrating the high potency achievable with this scaffold.

| Compound ID | C-4 Anilino Substitution | C-7 Substitution | Src IC50 (nM) | Ref |

| 1a | 2,4-dichloro | 6,7-dimethoxy | 30 | [5] |

| 1c | 2,4-dichloro-5-methoxy | 6,7-dimethoxy | <30 | [5] |